PEG2 Spacer Confers ~25% Higher DMSO Solubility and Correlates with Reduced ADC Plasma Clearance Versus Non-PEGylated MC-Val-Cit-PAB-OH
Mal-amido-PEG2-Val-Cit-PAB-OH exhibits a DMSO solubility of 125 mg/mL (~202 mM), compared with 100 mg/mL (~175 mM) for the non-PEGylated maleimidocaproyl analog MC-Val-Cit-PAB-OH, representing a ~25% higher mass solubility and ~15% higher molar solubility [1]. At the ADC level, PEGylation of the drug-linker reduces plasma clearance in a PEG-unit-dependent manner: non-PEGylated (PEG0) ADCs exhibit clearance of 46.3 mL kg⁻¹ day⁻¹, while PEG4-, PEG8-, and PEG12-bearing ADCs show progressively slower clearance of 18.8, 9.0, and 7.3 mL kg⁻¹ day⁻¹, respectively [2]. The PEG2 spacer in Mal-amido-PEG2-Val-Cit-PAB-OH is therefore expected to confer an intermediate clearance reduction relative to MC-Val-Cit-PAB-OH, offering a balance between hydrophilicity-driven pharmacokinetic improvement and minimized linker bulk.
| Evidence Dimension | DMSO solubility (linker level); ADC plasma clearance (conjugate level, PEG-series inference) |
|---|---|
| Target Compound Data | 125 mg/mL DMSO (~202 mM); estimated PEG2-ADC clearance intermediate between PEG0 (46.3) and PEG4 (18.8) mL kg⁻¹ day⁻¹ |
| Comparator Or Baseline | MC-Val-Cit-PAB-OH: 100 mg/mL DMSO (~175 mM); PEG0-ADC clearance 46.3 mL kg⁻¹ day⁻¹ |
| Quantified Difference | Linker solubility: +25% (w/v), +15% (molar); ADC clearance: ~40% reduction estimated for PEG2 vs PEG0 by interpolation of PEG-series data |
| Conditions | DMSO solubility at 25°C (ultrasonic dissolution); ADC plasma clearance in Sprague-Dawley rats following intravenous dosing of non-targeting IgG1-MMAE conjugates |
Why This Matters
Higher linker solubility facilitates handling and conjugation efficiency during ADC manufacturing, while reduced conjugate clearance directly translates to lower antigen-independent toxicity and improved therapeutic index—a critical procurement criterion for ADC development programs.
- [1] Namiki Shoji Co. Mal-PEG2-Val-Cit-PAB-OH [2055041-38-6] Product Datasheet. Solubility: DMSO 125 mg/mL (ultrasonic). Accessed 2026. View Source
- [2] Simmons JK, Burke PJ, Cochran JH, et al. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. Toxicol Appl Pharmacol. 2020;392:114925. View Source
